SARS-CoV nsp16 Methyltransferase Specificity
m7GpppA-capped RNA serves as the exclusive substrate for SARS-CoV nsp16 2′-O-methyltransferase, while m7GpppG-capped RNA shows no detectable methylation activity. This strict substrate specificity, confirmed in biochemical assays, highlights the absolute requirement for m7GpppA in reconstituting the viral cap methylation pathway [1].
| Evidence Dimension | Enzymatic methylation activity (2′-O-methyltransferase) |
|---|---|
| Target Compound Data | m7GpppA-RNA is methylated by SARS-CoV nsp16/nsp10 |
| Comparator Or Baseline | m7GpppG-RNA shows no detectable methylation by SARS-CoV nsp16/nsp10 |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | In vitro biochemical assay using purified recombinant SARS-CoV nsp16/nsp10 protein complex |
Why This Matters
For researchers studying coronavirus RNA capping or screening for nsp16 inhibitors, m7GpppA is the only functional cap analog that yields a competent substrate, whereas m7GpppG is completely inactive in this context.
- [1] Chen, Y., et al. (2011). Biochemical and structural insights into the mechanisms of SARS coronavirus RNA ribose 2′-O-methylation by nsp16/nsp10 protein complex. PLoS Pathogens, 7(10), e1002294. View Source
